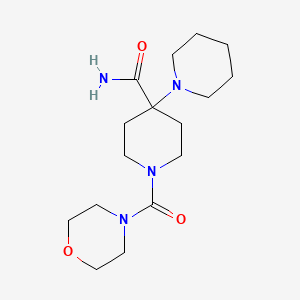

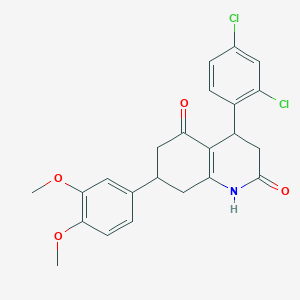

![molecular formula C23H28N2O3 B5551770 [(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis Synthesis of related compounds often involves multi-step reactions, including substitution reactions, to obtain desired intermediates with specific functional groups. For instance, the synthesis of boric acid ester intermediates, which share structural motifs with the compound of interest, employs a three-step substitution reaction. The process is confirmed through FTIR, NMR spectroscopy, mass spectrometry, and crystallographic analyses (Huang et al., 2021).

Molecular Structure Analysis The molecular structure of such compounds is often elucidated using X-ray diffraction and density functional theory (DFT). These analyses reveal the conformational stability and electronic structure, aiding in understanding the compound's reactivity and properties. For example, conformational analysis of boric acid ester intermediates via DFT showed consistency with crystal structures obtained from X-ray diffraction (Huang et al., 2021).

Chemical Reactions and Properties Chemical reactions involving related compounds can showcase their reactivity towards various reagents and conditions, leading to a wide range of derivatives. The reactivity is influenced by the molecular structure, where specific functional groups and their arrangements play a crucial role. For instance, the synthesis of novel derivatives through reactions like enamine alkylation and dehydrating condensation reactions highlights the versatile reactivity of these molecules (Mitsumoto & Nitta, 2004).

科学的研究の応用

Photochemical Cleavage of Benzylic C-N Bond

Research by Wang, Devalankar, and Lu (2016) highlights the use of the 3-(diethylamino)benzyl (DEABn) group for releasing primary, secondary, and tertiary amines through photochemical breaking of the benzylic C-N bond. The study emphasizes the efficient release of primary and secondary amines in methanol, and tertiary amines in MeCN/water, improving yields and minimizing undesired dealkylation side reactions (Pengfei Wang, Dattatray A. Devalankar, Wenya Lu, 2016).

Synthesis of Potent Dual Inhibitor for Antitumor Agent

Gangjee et al. (2000) designed and synthesized a compound as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting antitumor applications. Their research demonstrated that these compounds exhibit higher inhibition than LY231514 against TS and DHFR, with significant potential in antitumor activity against various cell lines (A. Gangjee, J. Yu, J. McGuire, V. Cody, N. Galitsky, R. Kisliuk, S. Queener, 2000).

Analgesic and Neurobehavioral Activity

Massa et al. (1989) investigated the pharmacological profile of certain pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, focusing on their analgesic, antiinflammatory, and neuropsychobehavioural effects. These compounds offer insights into potential applications in pain management and neurological behavior modification (S. Massa, F. Corelli, M. Artico, A. Mai, R. Silvestri, G. Pantaleoni, G. Palumbo, D. Fanini, R. Giorgi, 1989).

Synthesis of Multisubstituted Pyrroles

Liu et al. (2017) reported a method for the synthesis of pyrroles using a one-pot sequential 1,3-dipolar cycloaddition/aromatization reaction sequence. This research contributes to the field of organic synthesis, particularly in creating multisubstituted pyrroles from alkenes, which have wide-ranging applications (Y. Liu, Huayou Hu, Xiang Wang, Sanjun Zhi, Y. Kan, Chao Wang, 2017).

将来の方向性

Further studies could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate its photophysical properties given the presence of the chromeno[3,4-c]pyrrole core and the potential for interesting electronic interactions within the molecule .

特性

IUPAC Name |

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(diethylamino)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-24(4-2)18-11-9-17(10-12-18)22(27)25-13-20-19-7-5-6-8-21(19)28-16-23(20,14-25)15-26/h5-12,20,26H,3-4,13-16H2,1-2H3/t20-,23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVJHUYBMOTSQM-NFBKMPQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N2CC3C4=CC=CC=C4OCC3(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)